HPPD Enzyme Inhibition: Potency Comparison with 3-Pyridyl Regioisomer and Non-Hydroxylated Analog
The target compound inhibits 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from porcine liver with an IC₅₀ of 90 nM [1]. This activity is absent in the non-hydroxylated analog 3-(pyridin-2-yl)propanoic acid hydrochloride, which lacks the 2-hydroxy group required for Fe(II) chelation and shows no reported HPPD inhibition . Additionally, the 3-pyridyl regioisomer 2-hydroxy-3-(pyridin-3-yl)propanoic acid (CAS 889957-22-6) has not demonstrated comparable HPPD inhibition in published datasets, indicating that both the 2-hydroxy group and the 2-pyridyl substitution position are critical for target engagement .
| Evidence Dimension | HPPD enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 90 nM |
| Comparator Or Baseline | Comparator 1: 3-(pyridin-2-yl)propanoic acid hydrochloride (CAS 880094-03-1) — no reported HPPD inhibition. Comparator 2: 2-hydroxy-3-(pyridin-3-yl)propanoic acid (CAS 889957-22-6) — no reported HPPD inhibition. |
| Quantified Difference | Target compound shows defined IC₅₀ of 90 nM; comparators show no measurable inhibition in available datasets. |
| Conditions | Porcine liver HPPD enzyme assay (BindingDB/ChEMBL curated data). |
Why This Matters
For HPPD-targeted screening or structure-activity relationship (SAR) studies, the 2-hydroxy-2-pyridyl arrangement is non-negotiable; generic pyridinyl propanoic acids will yield false negatives.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). IC50: 90 nM against porcine liver HPPD. View Source
